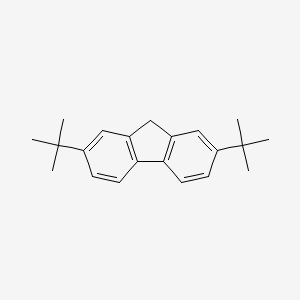

2,7-Di-tert-butylfluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-ditert-butyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)18/h7-10,12-13H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZYPLLGAQIQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399195 | |

| Record name | 2,7-Di-tert-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58775-05-6 | |

| Record name | 2,7-Di-tert-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2,7-Di-tert-butylfluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,7-Di-tert-butylfluorene, a key intermediate in the development of advanced materials and pharmaceuticals.[1][2] This document details the prevalent synthetic methodologies, purification protocols, and characterization data to support researchers in obtaining this compound with high purity.

Introduction

2,7-Di-tert-butylfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of bulky tert-butyl groups at the 2 and 7 positions enhances the molecule's solubility and thermal stability, making it a valuable building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and as a precursor for various pharmaceutical compounds.[1] Its unique electronic and physical properties are of significant interest in the fields of materials science and drug discovery.

Synthesis of 2,7-Di-tert-butylfluorene

The most common and effective method for the synthesis of 2,7-Di-tert-butylfluorene is the Friedel-Crafts alkylation of fluorene.[3] This electrophilic aromatic substitution reaction involves the reaction of fluorene with a tert-butylating agent in the presence of a Lewis acid catalyst.

Reaction Principle

The Friedel-Crafts alkylation proceeds through the formation of a tert-butyl carbocation from the alkylating agent, facilitated by the Lewis acid. This electrophile then attacks the electron-rich fluorene ring, primarily at the 2 and 7 positions due to electronic and steric factors.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2,7-Di-tert-butylfluorene:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Fluorene | 166.22 | 10.0 g | 0.06 |

| tert-Butyl chloride | 92.57 | 22.2 g (26.0 mL) | 0.24 |

| Anhydrous Ferric Chloride (FeCl₃) | 162.20 | 1.95 g | 0.012 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 150 mL | - |

| Methanol (for quenching) | 32.04 | 50 mL | - |

| Hydrochloric acid (HCl), 2M | - | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.06 mol) of fluorene in 150 mL of dichloromethane.

-

Addition of Reagents: To the stirred solution, add 22.2 g (26.0 mL, 0.24 mol) of tert-butyl chloride.

-

Catalyst Addition: Carefully add 1.95 g (0.012 mol) of anhydrous ferric chloride in portions. The reaction mixture will turn dark and evolve HCl gas, which should be vented to a fume hood or neutralized with a trap.

-

Reaction: Stir the mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add 50 mL of methanol to quench the reaction.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with 100 mL of 2M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is obtained as a solid.

Purification of 2,7-Di-tert-butylfluorene

The crude product from the synthesis typically contains unreacted starting materials, mono-alkylated products, and other isomers. Therefore, a thorough purification is necessary to obtain high-purity 2,7-Di-tert-butylfluorene. A combination of column chromatography and recrystallization is generally employed.

Column Chromatography

Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane.

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity). The desired product, 2,7-Di-tert-butylfluorene, is less polar than the mono-substituted byproducts and will elute first.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Protocol:

-

Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of 2,7-Di-tert-butylfluorene.

-

Dissolution: Dissolve the solid obtained from column chromatography in a minimum amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to obtain pure 2,7-Di-tert-butylfluorene as a white crystalline solid.

Characterization and Data

The identity and purity of the synthesized 2,7-Di-tert-butylfluorene should be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₂₁H₂₆ |

| Molecular Weight | 278.44 g/mol [4] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 121-124 °C |

| Solubility | Soluble in toluene and hot methanol |

| Purity (Commercial) | ≥98%[4] |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

Aromatic protons: Signals in the range of δ 7.2-7.8 ppm.

-

Methylene protons (-CH₂- at C9): A singlet around δ 3.9 ppm.

-

tert-Butyl protons (-C(CH₃)₃): A singlet at approximately δ 1.4 ppm, integrating to 18 protons.

-

-

¹³C NMR (CDCl₃):

-

Aromatic carbons: Multiple signals in the region of δ 120-150 ppm.

-

Methylene carbon (C9): A signal around δ 37 ppm.

-

Quaternary carbons of tert-butyl groups: A signal around δ 35 ppm.

-

Methyl carbons of tert-butyl groups: A signal around δ 32 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): ~3050-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2960-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1450 cm⁻¹

-

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis and purification of high-purity 2,7-Di-tert-butylfluorene. The Friedel-Crafts alkylation of fluorene, followed by a two-step purification process involving column chromatography and recrystallization, provides an effective route to this valuable compound. The provided experimental details and characterization data will aid researchers in the successful preparation and validation of 2,7-Di-tert-butylfluorene for its diverse applications in materials science and pharmaceutical development.

References

Spectroscopic Characterization of 2,7-Di-tert-butylfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2,7-Di-tert-butylfluorene, a key building block in the development of organic electronic materials and a potential scaffold in medicinal chemistry. This document outlines the fundamental spectroscopic properties of the molecule and provides standardized experimental protocols for its analysis, ensuring data reproducibility and reliability for research and development applications.

Introduction

2,7-Di-tert-butylfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of bulky tert-butyl groups at the 2 and 7 positions enhances its solubility in organic solvents and influences its electronic and photophysical properties. Accurate and comprehensive spectroscopic characterization is paramount for quality control, structural elucidation, and understanding the behavior of this compound in various applications, including organic light-emitting diodes (OLEDs) and as a core structure in novel therapeutic agents. This guide covers the essential spectroscopic techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2,7-Di-tert-butylfluorene. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the identity and purity of the compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,7-Di-tert-butylfluorene is characterized by distinct signals corresponding to the aromatic protons, the methylene protons at the C9 position, and the protons of the tert-butyl groups.

Table 1: ¹H NMR Spectroscopic Data for 2,7-Di-tert-butylfluorene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6-7.7 | d | 2H | Aromatic (H1, H8) |

| ~7.4-7.5 | dd | 2H | Aromatic (H3, H6) |

| ~7.3-7.4 | d | 2H | Aromatic (H4, H5) |

| ~3.9 | s | 2H | Methylene (C9-H₂) |

| ~1.4 | s | 18H | tert-butyl (-C(CH₃)₃) |

| Note: Predicted chemical shifts based on fluorene and substituted aromatics. Actual values may vary slightly depending on the solvent and instrument. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2,7-Di-tert-butylfluorene

| Chemical Shift (δ) ppm | Assignment |

| ~150-152 | Aromatic (C2, C7) |

| ~141-143 | Aromatic (C4a, C4b) |

| ~139-141 | Aromatic (C8a, C9a) |

| ~125-127 | Aromatic (C1, C8) |

| ~120-122 | Aromatic (C4, C5) |

| ~118-120 | Aromatic (C3, C6) |

| ~36-38 | Methylene (C9) |

| ~34-36 | Quaternary C of tert-butyl |

| ~31-33 | Methyl C of tert-butyl |

| Note: Predicted chemical shifts based on fluorene and substituted aromatics. Actual values may vary slightly depending on the solvent and instrument. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,7-Di-tert-butylfluorene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The use of a high-purity solvent is essential to avoid interfering signals.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm for this compound).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Apply a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass all carbon signals (typically 0-160 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

Caption: Experimental workflow for NMR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of 2,7-Di-tert-butylfluorene.

Table 3: UV-Vis Absorption Data for 2,7-Di-tert-butylfluorene

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Dichloromethane | ~300, ~312 | Data not available |

| Note: Based on typical absorption of fluorene derivatives. The exact λmax and ε values are solvent-dependent. |

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., dichloromethane, cyclohexane, or acetonitrile).

-

Solution Preparation: Prepare a stock solution of known concentration (e.g., 10⁻³ M). From this, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

Fluorene and its derivatives are known for their strong fluorescence, making them suitable for applications in OLEDs and as fluorescent probes.

Table 4: Fluorescence Emission Data for 2,7-Di-tert-butylfluorene

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Dichloromethane | ~300 | ~320, ~340 (vibronic structure) | High (expected) |

| Note: Polyfluorenes typically exhibit blue luminescence.[1] The exact emission wavelength and quantum yield are highly dependent on the solvent and measurement conditions. |

Experimental Protocol for Fluorescence Spectroscopy

-

Solvent and Concentration: Use a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

-

Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector.

-

Measurement:

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at the expected λmax.

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Caption: Relationship between absorption and emission processes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 2,7-Di-tert-butylfluorene by detecting the vibrations of its chemical bonds.

Table 5: Characteristic IR Absorption Bands for 2,7-Di-tert-butylfluorene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | Aliphatic (tert-butyl & CH₂) |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1460 | C-H bend | Methylene (CH₂) |

| ~1365 | C-H bend (umbrella) | tert-butyl |

| ~900-675 | C-H out-of-plane bend | Aromatic |

| Note: Based on characteristic group frequencies for aromatic and aliphatic hydrocarbons. |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

-

Sample Preparation: No specific sample preparation is required for a solid powder. Ensure the sample is dry.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Measurement:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the 2,7-Di-tert-butylfluorene powder onto the ATR crystal and apply pressure to ensure good contact.

-

Record the sample spectrum. The spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Conclusion

The spectroscopic techniques outlined in this guide provide a comprehensive framework for the characterization of 2,7-Di-tert-butylfluorene. Consistent application of these methodologies will ensure high-quality, reproducible data, which is essential for advancing research and development in fields that utilize this versatile molecule. The provided tables of expected spectroscopic data serve as a valuable reference for scientists and professionals in confirming the identity, purity, and properties of 2,7-Di-tert-butylfluorene.

References

Technical Guide: ¹H and ¹³C NMR Data of 2,7-Di-tert-butylfluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2,7-Di-tert-butylfluorene. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound.

Introduction

2,7-Di-tert-butylfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The tert-butyl groups at the 2 and 7 positions enhance its solubility in organic solvents and influence its electronic properties, making it a valuable building block in the synthesis of functional organic materials, including those for organic light-emitting diodes (OLEDs). Accurate NMR data is crucial for the unambiguous identification and characterization of this compound and its derivatives.

¹H and ¹³C NMR Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift data for 2,7-Di-tert-butylfluorene. The data is compiled from typical values observed for fluorene derivatives and related structures.

Table 1: ¹H NMR Chemical Shift Data for 2,7-Di-tert-butylfluorene

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-8 | ~7.7 | d | ~7.5 |

| H-3, H-6 | ~7.4 | dd | ~7.5, ~1.5 |

| H-4, H-5 | ~7.3 | d | ~1.5 |

| C(CH₃)₃ | ~1.3 | s | - |

| H-9 (CH₂) | ~3.9 | s | - |

Table 2: ¹³C NMR Chemical Shift Data for 2,7-Di-tert-butylfluorene

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2, C-7 (quaternary) | ~149 |

| C-4a, C-4b (quaternary) | ~141 |

| C-8a, C-9a (quaternary) | ~140 |

| C-4, C-5 | ~126 |

| C-1, C-8 | ~121 |

| C-3, C-6 | ~119 |

| C-9 (CH₂) | ~37 |

| C (CH₃)₃ (quaternary) | ~35 |

| C(C H₃)₃ | ~31 |

Experimental Protocol

The following is a representative experimental protocol for acquiring the ¹H and ¹³C NMR spectra of 2,7-Di-tert-butylfluorene.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of 2,7-Di-tert-butylfluorene in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer:

-

A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for obtaining well-resolved spectra.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 160 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K (25 °C).

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the characterization of a synthesized batch of 2,7-Di-tert-butylfluorene.

In-depth Technical Guide: Spectroscopic Properties of 2,7-Di-tert-butylfluorene

Executive Summary

Therefore, this document serves as a foundational guide, outlining the standard experimental protocols for characterizing similar fluorene-based compounds, presenting a structural template for data organization, and visualizing the key photophysical processes and experimental workflows. The provided methodologies and diagrams are based on established principles for the spectroscopic analysis of fluorescent organic molecules and can be applied once experimental data for 2,7-Di-tert-butylfluorene is obtained.

Introduction

2,7-Di-tert-butylfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon that forms the core of many functional organic materials. The bulky tert-butyl groups at the 2 and 7 positions are known to enhance solubility and influence the solid-state packing of the molecule, which can, in turn, affect its photophysical properties. Fluorene and its derivatives are of significant interest due to their strong blue fluorescence, high quantum yields, and excellent thermal stability, making them key building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic applications. Understanding the UV-Vis absorption and photoluminescence spectra is crucial for designing and optimizing these advanced materials.

UV-Vis Absorption and Photoluminescence Data

While specific experimental data for 2,7-Di-tert-butylfluorene is not available in the public domain, this section provides a template for the presentation of such data once acquired. The values for related fluorene derivatives are often measured in non-polar solvents like cyclohexane or toluene.

Table 1: Photophysical Properties of 2,7-Di-tert-butylfluorene

| Parameter | Symbol | Value (Unit) | Solvent |

| Absorption Maximum | λabs | Data Not Found (nm) | e.g., Cyclohexane |

| Molar Absorptivity | ε | Data Not Found (M-1cm-1) | e.g., Cyclohexane |

| Emission Maximum | λem | Data Not Found (nm) | e.g., Cyclohexane |

| Excitation Wavelength | λex | Data Not Found (nm) | e.g., Cyclohexane |

| Photoluminescence Quantum Yield | ΦPL | Data Not Found | e.g., Cyclohexane |

| Fluorescence Lifetime | τ | Data Not Found (ns) | e.g., Cyclohexane |

Experimental Protocols

The following are detailed, generalized methodologies for the measurement of UV-Vis absorption and photoluminescence spectra, applicable to 2,7-Di-tert-butylfluorene.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λabs) and the molar absorptivity (ε) of the compound.

Materials:

-

2,7-Di-tert-butylfluorene

-

Spectroscopic grade solvent (e.g., cyclohexane, toluene, or dichloromethane)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of 2,7-Di-tert-butylfluorene of a known concentration (e.g., 1 x 10-3 M) in the chosen spectroscopic grade solvent. From this stock solution, prepare a series of dilutions (e.g., 1 x 10-5 M to 5 x 10-5 M).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference. Place it in the reference holder of the spectrophotometer. Place an identical cuvette filled with the same solvent in the sample holder and run a baseline correction over the desired wavelength range (e.g., 200-450 nm).

-

Measurement: Empty the sample cuvette and rinse it with the most dilute sample solution before filling it. Record the absorption spectrum. Repeat this process for all prepared dilutions, moving from the lowest to the highest concentration.

-

Data Analysis: Determine the wavelength of maximum absorbance (λabs) from the spectra. To calculate the molar absorptivity (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

Photoluminescence Spectroscopy

Objective: To determine the wavelengths of maximum emission (λem), the excitation wavelength (λex), and the photoluminescence quantum yield (ΦPL).

Materials:

-

Dilute solution of 2,7-Di-tert-butylfluorene (typically with an absorbance < 0.1 at the excitation wavelength)

-

Spectroscopic grade solvent

-

Quantum yield standard with a known ΦPL in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4 for blue emitters)

-

Quartz cuvettes (1 cm path length, four-sided polished)

-

Spectrofluorometer

Procedure:

-

Emission and Excitation Spectra: Place the cuvette containing the dilute sample solution in the spectrofluorometer. First, record the emission spectrum by exciting the sample at its absorption maximum (λabs). Then, record the excitation spectrum by setting the emission monochromator to the observed emission maximum (λem) and scanning the excitation wavelengths.

-

Quantum Yield Measurement (Relative Method): a. Prepare a solution of the chosen quantum yield standard in the same solvent as the sample, with an absorbance value similar to the sample at the excitation wavelength. b. Measure the UV-Vis absorbance of both the sample and the standard solution at the chosen excitation wavelength. c. Record the photoluminescence emission spectrum of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). d. Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard. e. The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The 'std' subscript refers to the standard, and 'sample' refers to the 2,7-Di-tert-butylfluorene solution.

Visualizations

The following diagrams illustrate the photophysical processes and the experimental workflow for spectroscopic characterization.

Caption: Simplified Jablonski diagram illustrating the electronic transitions for absorption and fluorescence.

Theoretical Exploration of 2,7-Di-tert-butylfluorene's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 2,7-Di-tert-butylfluorene. While specific, in-depth theoretical studies on this particular molecule are not extensively available in publicly accessible literature, this document outlines the established computational protocols and expected outcomes based on research of the parent fluorene molecule and its derivatives. The guide details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for elucidating key electronic properties, including molecular orbital analysis, and discusses the significance of these findings in the context of materials science and drug development. All quantitative data presented are illustrative, derived from studies on closely related fluorene compounds, to provide a comparative framework.

Introduction

Fluorene and its derivatives are a class of organic compounds that have garnered significant interest due to their unique electronic and photophysical properties. The introduction of bulky tert-butyl groups at the 2 and 7 positions of the fluorene core in 2,7-Di-tert-butylfluorene can significantly influence its electronic structure, solubility, and solid-state packing, making it a promising candidate for applications in organic electronics and as a scaffold in medicinal chemistry. Understanding the electronic properties of this molecule at a quantum mechanical level is crucial for predicting its behavior and designing novel applications. This guide provides a theoretical framework for such an investigation.

Molecular Structure

The foundational step in any theoretical study is the determination of the optimized molecular geometry. This is typically achieved through energy minimization calculations.

Theoretical Methodology: A Standard Protocol

The electronic structure of fluorene derivatives is commonly investigated using Density Functional Theory (DFT), a robust computational method for predicting molecular properties.

Geometry Optimization

The first step involves optimizing the ground-state geometry of the molecule. A widely used functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A common choice for the basis set is 6-31G(d) or a larger one for more accurate results.

Electronic Properties Calculation

Following geometry optimization, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter that correlates with the chemical stability and the energy of the first electronic excitation.

Spectroscopic Properties

Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis spectra). This method provides information about the excitation energies and oscillator strengths of electronic transitions, allowing for a direct comparison with experimental data.

The following diagram illustrates a typical computational workflow for these theoretical studies.

Expected Electronic Properties

Based on studies of similar fluorene derivatives, the following tables summarize the expected type of quantitative data that would be obtained from a thorough theoretical investigation of 2,7-Di-tert-butylfluorene.

Disclaimer: The numerical values in the following tables are for illustrative purposes and are based on data from unsubstituted fluorene or other derivatives. They serve as a template for the kind of data a dedicated theoretical study on 2,7-Di-tert-butylfluorene would generate.

Calculated Geometric Parameters

| Parameter | Expected Value |

| C-C bond length (aromatic) | ~1.4 Å |

| C-C bond length (bridge) | ~1.5 Å |

| C-H bond length | ~1.1 Å |

| Dihedral Angle (fluorene plane) | ~1-2° |

Frontier Molecular Orbital Energies

| Parameter | Expected Value (eV) |

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

Simulated Spectroscopic Data

| Parameter | Expected Value |

| First Excitation Energy (λmax) | 300 - 350 nm |

| Oscillator Strength (f) | > 0.1 |

| Nature of Transition | π → π* |

Analysis of Electronic Structure

Molecular Orbitals

The HOMO of fluorene derivatives is typically a π-orbital delocalized over the entire aromatic system, while the LUMO is a π*-orbital. The introduction of tert-butyl groups, which are electron-donating through hyperconjugation, is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted fluorene. This can influence the molecule's ionization potential and electron-donating ability.

The following diagram illustrates the relationship between the molecular structure and its key electronic properties.

Conclusion and Future Directions

This technical guide has outlined the standard theoretical procedures for investigating the electronic structure of 2,7-Di-tert-butylfluorene. While specific published data for this molecule is sparse, the methodologies described provide a clear roadmap for researchers to conduct their own computational studies. Such studies are essential for a deeper understanding of its potential in various applications, from organic electronics to the development of novel therapeutic agents. Future work should focus on performing these detailed calculations and corroborating the theoretical predictions with experimental measurements to fully characterize this promising molecule.

In-Depth Technical Guide: DFT Calculation of HOMO/LUMO Levels for 2,7-Di-tert-butylfluorene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,7-Di-tert-butylfluorene. A thorough understanding of these frontier molecular orbitals is crucial for predicting the chemical reactivity, electronic, and optical properties of this molecule, which is of significant interest in the development of organic electronic materials and as a scaffold in medicinal chemistry.

Theoretical Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has proven to be a powerful and accurate tool for investigating the structural and electronic properties of organic molecules like fluorene and its derivatives. The choice of functional and basis set is critical for obtaining reliable results.

Computational Protocol

A typical DFT workflow for calculating the HOMO and LUMO energy levels of 2,7-Di-tert-butylfluorene involves the following steps:

-

Molecular Structure Input: The initial 3D coordinates of 2,7-Di-tert-butylfluorene are generated using a molecular builder and editor.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular structure. A commonly used and reliable method for this purpose is the B3LYP functional combined with the 6-31G(d) basis set.[1]

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

-

Data Extraction and Analysis: The energies of the HOMO, LUMO, and the HOMO-LUMO energy gap are extracted from the output files of the calculation. The HOMO-LUMO gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO

This workflow is visually represented in the following diagram:

Data Presentation: Calculated Electronic Properties

The following table provides a template for summarizing the results of DFT calculations for 2,7-Di-tert-butylfluorene. For illustrative purposes, it includes hypothetical values based on typical ranges observed for similar fluorene derivatives.

| Computational Method | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

| B3LYP/6-31G(d) | (Value to be calculated) | (Value to be calculated) | (Value to be calculated) |

| M06/6-311G(d,p) | (Value to be calculated) | (Value to be calculated) | (Value to be calculated) |

Experimental Approach: Cyclic Voltammetry

Cyclic voltammetry (CV) is a widely used electrochemical technique to experimentally determine the HOMO and LUMO energy levels of organic compounds.[4] By measuring the oxidation and reduction potentials, one can estimate the energies of the frontier molecular orbitals.

Experimental Protocol

A general procedure for determining the HOMO and LUMO levels of 2,7-Di-tert-butylfluorene using cyclic voltammetry is as follows:

-

Sample Preparation: A solution of 2,7-Di-tert-butylfluorene is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is performed over a potential range that encompasses the oxidation and reduction events of the compound.

-

Data Analysis: The onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset) peaks are determined from the voltammogram.

-

HOMO and LUMO Energy Calculation: The HOMO and LUMO energies are estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple: EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

The relationship between theoretical calculations and experimental validation is depicted below:

References

Solubility Profile of 2,7-Di-tert-butylfluorene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Di-tert-butylfluorene is a substituted aromatic hydrocarbon with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1] Its bulky tert-butyl groups influence its physical properties, including solubility, which is a critical parameter for its purification, processing, and application.[1] This technical guide provides a summary of the available solubility data for 2,7-Di-tert-butylfluorene in organic solvents and a detailed experimental protocol for its quantitative determination.

Core Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆ | [1] |

| Molar Mass | 278.44 g/mol | |

| Melting Point | 121-126 °C | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

Solubility Data

A comprehensive review of scientific literature and chemical supplier data reveals a lack of specific quantitative solubility data for 2,7-Di-tert-butylfluorene. The available information is qualitative and is summarized in the table below. This highlights a significant data gap for this compound and underscores the need for experimental determination of its solubility in various organic solvents to facilitate its application and development.

Qualitative Solubility of 2,7-Di-tert-butylfluorene

| Solvent | Temperature | Solubility | Reference |

| Toluene | Not Specified | Soluble | [1] |

| Methanol | Hot | Soluble | [1] |

| Polar Solvents | Room Temperature | Limited Solubility | [1] |

| Nonpolar Organic Solvents | Not Specified | Good Solubility | [1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 2,7-Di-tert-butylfluorene in an organic solvent of interest. This protocol is based on the widely used isothermal shake-flask method.

1. Materials and Equipment

-

2,7-Di-tert-butylfluorene (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,7-Di-tert-butylfluorene to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible in each vial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved 2,7-Di-tert-butylfluorene can be determined by subtracting the initial weight of the vial.

-

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of 2,7-Di-tert-butylfluorene of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Data Analysis:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 2,7-Di-tert-butylfluorene.

References

In-Depth Technical Guide on the Thermal Stability and Decomposition of 2,7-Di-tert-butylfluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 2,7-Di-tert-butylfluorene, a key intermediate in the development of advanced materials. While its applications are primarily in the field of organic electronics, understanding its thermal stability is crucial for its synthesis, processing, and for ensuring the long-term performance of devices in which it is incorporated. This document compiles and analyzes available data on its thermal behavior, including phase transitions and stability, supported by detailed experimental methodologies.

Core Thermal Properties

A comprehensive study by Oliveira et al. provides the most detailed thermodynamic data for 2,7-Di-tert-butylfluorene. The key thermal events are related to phase transitions rather than decomposition within the studied temperature ranges. The compound exhibits a solid-solid transition before melting.

Table 1: Summary of Quantitative Thermal Data for 2,7-Di-tert-butylfluorene

| Property | Value | Method | Reference |

| Crystal II to Crystal I Transition Temperature | 368.8 K (95.65 °C) | DSC | [1][2] |

| Enthalpy of Crystal II to Crystal I Transition | 1.4 kJ/mol | DSC | [1][2] |

| Melting Point | 121-124 °C | lit. | |

| Melting Point | 122.0 to 126.0 °C | Not specified | |

| Enthalpy of Fusion | Not specified | DSC | [1][2] |

| Decomposition Temperature (Td, 5% weight loss) | Data not available | TGA | Not available |

Experimental Protocols

The determination of the thermal properties of 2,7-Di-tert-butylfluorene involves standard thermoanalytical techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperatures and enthalpies of phase transitions, such as melting and solid-solid transitions.

Methodology:

-

Sample Preparation: A small sample of 2,7-Di-tert-butylfluorene (typically 5-15 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: A calibrated DSC instrument is used. The system is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 cm³/min) to prevent oxidation.

-

Thermal Program: The sample is subjected to a controlled temperature program. A common procedure involves a heat/cool/heat cycle to erase the thermal history of the sample. For example, heating from room temperature to a temperature above the melting point, cooling back to a sub-ambient temperature, and then reheating at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic events, such as melting and solid-solid transitions, are observed as peaks in the DSC thermogram. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Thermogravimetric Analysis (TGA)

TGA is the standard method for determining the decomposition temperature of a material. Although specific TGA data for 2,7-Di-tert-butylfluorene was not found, a general protocol is described below.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the compound is placed in a TGA crucible.

-

Instrument Setup: The TGA instrument is tared, and the sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal characterization of an organic compound like 2,7-Di-tert-butylfluorene, based on the methodologies described in the literature.

References

- 1. - Research Group [ciqup.fc.up.pt]

- 2. ThermoML:J. Chem. Thermodyn. 2016, 101, 115-122 [trc.nist.gov]

- 3. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2,7-Disubstituted Fluorenes: A Technical Guide

Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure analysis for 2,7-Di-tert-butylfluorene could not be located in peer-reviewed scientific literature or crystallographic databases. This guide has been constructed as a detailed technical template for researchers, scientists, and drug development professionals. The data and experimental protocols presented herein are based on the published crystal structure of the closely related compound, 2,7-Dibromo-9,9-dimethyl-9H-fluorene , and are intended to serve as a representative example of the analysis and data presentation for a disubstituted fluorene derivative.

This document provides an in-depth overview of the methodologies and data interpretation involved in determining the crystal structure of fluorene-based compounds, which are of significant interest in materials science and pharmaceutical development.

Crystallographic Data Summary

The following tables summarize the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of the model compound, 2,7-Dibromo-9,9-dimethyl-9H-fluorene.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₅H₁₂Br₂ |

| Formula Weight | 352.07 g/mol |

| Temperature | 296 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | |

| a | 17.097(4) Å |

| b | 11.161(3) Å |

| c | 6.9120(17) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1319.0(6) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.773 Mg/m³ |

| Absorption Coefficient | 6.12 mm⁻¹ |

| F(000) | 688 |

| Data Collection | |

| Diffractometer | Bruker SMART CCD |

| Reflections Collected | 3295 |

| Independent Reflections | 662 [R(int) = 0.047] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 662 / 0 / 54 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.032, wR2 = 0.085 |

| R indices (all data) | R1 = 0.047, wR2 = 0.088 |

| Largest diff. peak and hole | 0.42 and -0.38 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| Br(1)-C(3) | 1.904(3) | C(4)-C(3)-Br(1) | 119.5(2) |

| C(1)-C(2) | 1.381(4) | C(5A)-C(1)-C(2) | 121.2(3) |

| C(1)-C(5A) | 1.391(4) | C(1)-C(2)-C(3) | 119.5(3) |

| C(2)-C(3) | 1.382(4) | C(2)-C(3)-C(4) | 120.9(3) |

| C(3)-C(4) | 1.385(4) | C(3)-C(4)-C(5) | 119.0(3) |

| C(4)-C(5) | 1.393(4) | C(1)-C(5A)-C(5) | 108.5(3) |

| C(5)-C(5A) | 1.510(4) | C(6)-C(5)-C(4) | 128.9(3) |

| C(5)-C(6) | 1.521(5) | C(6)-C(5)-C(5A) | 114.7(3) |

Symmetry transformations used to generate equivalent atoms are denoted by 'A'.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the model compound.

Synthesis and Crystallization

The synthesis of 2,7-Dibromo-9,9-dimethyl-9H-fluorene is typically achieved through the alkylation of 2,7-dibromofluorene. A general procedure is as follows:

-

Alkylation: To a solution of 2,7-dibromofluorene in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added at 0°C. After stirring, an excess of methyl iodide is introduced, and the reaction is allowed to proceed at room temperature.

-

Workup: The reaction is quenched with water, and the organic product is extracted with an appropriate solvent (e.g., dichloromethane). The organic layer is then washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as a mixture of dichloromethane and hexane.

X-ray Data Collection and Structure Determination

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo Kα radiation.

-

Data Reduction: The collected diffraction images are processed to yield integrated intensities, which are then corrected for Lorentz and polarization effects. An absorption correction is applied to account for the attenuation of X-rays by the crystal.

-

Structure Solution: The crystal structure is solved by direct methods, which provide initial phases for the structure factors.

-

Structure Refinement: The structural model is refined by full-matrix least-squares methods on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a fluorene derivative.

This guide provides a foundational understanding of the processes and data involved in the crystal structure analysis of 2,7-disubstituted fluorenes. The presented data for 2,7-Dibromo-9,9-dimethyl-9H-fluorene serves as a valuable reference for what can be expected from such an analysis. Researchers are encouraged to consult specialized crystallographic literature for more in-depth theoretical and practical details.

Electrochemical Profile of 2,7-Di-tert-butylfluorene Explored by Cyclic Voltammetry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 2,7-Di-tert-butylfluorene, with a specific focus on analysis via cyclic voltammetry. Due to the limited availability of direct experimental data for 2,7-Di-tert-butylfluorene in peer-reviewed literature, this guide synthesizes information from closely related 2,7-disubstituted fluorene derivatives to project the expected electrochemical behavior of the target molecule. This approach offers a valuable framework for researchers investigating the redox characteristics of this and similar fluorene-based compounds.

Core Electrochemical Characteristics

Cyclic voltammetry is a powerful technique used to probe the redox behavior of molecules, providing insights into their electronic structure, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For fluorene derivatives, these properties are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of electron-donating or electron-withdrawing groups at the 2 and 7 positions of the fluorene core allows for the fine-tuning of these energy levels.

Projected Electrochemical Data

The following table summarizes representative electrochemical data for a related 2,7-disubstituted fluorene derivative, providing an educated approximation for the electrochemical properties of 2,7-Di-tert-butylfluorene. It is crucial to note that these values should be considered as estimates, and experimental verification for 2,7-Di-tert-butylfluorene is highly recommended.

| Compound | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| Estimated for 2,7-Di-tert-butylfluorene | ~0.8 - 1.0 | ~-2.3 - -2.5 | ~-5.6 - -5.8 | ~-2.3 - -2.5 | ~3.1 - 3.5 |

| 2,7-diarylfluorene derivative[1] | 1.14 | - | -5.58 | - | - |

Note: The HOMO and LUMO energy levels are often estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram, respectively, using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard. The energy levels can be calculated using the following empirical formulas: EHOMO = - (Eox_onset + 4.8) eV and ELUMO = - (Ered_onset + 4.8) eV.

Experimental Protocol for Cyclic Voltammetry

The following provides a detailed methodology for conducting a cyclic voltammetry experiment on a fluorene derivative like 2,7-Di-tert-butylfluorene.

1. Materials and Reagents:

-

Analyte: 2,7-Di-tert-butylfluorene (typically 1-5 mM solution)

-

Solvent: Anhydrous, high-purity solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). The choice of solvent will depend on the solubility of the analyte and the desired potential window.

-

Supporting Electrolyte: A non-reactive salt to ensure conductivity of the solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).

-

Working Electrode: A glassy carbon electrode (GCE) is commonly used for organic compounds. Platinum or gold electrodes can also be employed.

-

Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag+) electrode or a saturated calomel electrode (SCE) isolated by a salt bridge.

-

Counter Electrode (Auxiliary Electrode): A platinum wire or foil.

-

Internal Standard: Ferrocene is often added at the end of the experiment to calibrate the potential values against the Fc/Fc+ redox couple.

2. Instrumentation:

-

A potentiostat capable of performing cyclic voltammetry.

3. Experimental Procedure:

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous solvent to a concentration of 0.1 M.

-

Preparation of the Analyte Solution: Dissolve 2,7-Di-tert-butylfluorene in the electrolyte solution to the desired concentration (e.g., 1 mM).

-

Electrode Polishing: Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with the solvent to be used in the experiment and dry.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements, particularly in the reductive scan. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the initial and final potentials to a value where no faradaic current is observed.

-

Set the switching potential to scan through the expected oxidation and reduction events.

-

Select an appropriate scan rate (e.g., 100 mV/s). A range of scan rates should be investigated to study the reversibility of the redox processes.

-

Record the cyclic voltammogram.

-

-

Internal Standard Addition: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram under the same conditions. This allows for the accurate determination of the potential scale relative to the Fc/Fc+ couple.

Visualizing the Workflow and Data Interpretation

To clarify the experimental process and the relationship between the acquired data and the material's properties, the following diagrams are provided.

Caption: Experimental workflow for cyclic voltammetry analysis.

Caption: Relationship between CV data and electrochemical properties.

Conclusion

This technical guide outlines the expected electrochemical properties of 2,7-Di-tert-butylfluorene based on data from analogous compounds and provides a detailed protocol for their experimental determination using cyclic voltammetry. While the provided quantitative data serves as a useful starting point, it is imperative for researchers to perform their own cyclic voltammetry experiments on 2,7-Di-tert-butylfluorene to obtain precise and reliable data for their specific applications. The methodologies and interpretative frameworks presented here offer a solid foundation for such investigations.

References

Unveiling the Photophysical intricacies of 2,7-Di-tert-butylfluorene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of 2,7-di-tert-butylfluorene derivatives, a class of molecules with significant potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs). This document provides a comprehensive overview of their absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes, supported by detailed experimental protocols and logical workflow diagrams.

Core Photophysical Properties

The 2,7-di-tert-butylfluorene core is a robust and versatile platform for the design of fluorescent materials. The bulky tert-butyl groups at the 2 and 7 positions enhance solubility and prevent aggregation, which is crucial for maintaining high emission efficiency in the solid state. The photophysical properties of these derivatives can be finely tuned by introducing various substituents at the 9-position and other positions of the fluorene ring.

Data Presentation

The following tables summarize the key photophysical data for a selection of 2,7-di-tert-butylfluorene derivatives, including polymers and small molecules with various substituents. These tables are designed for easy comparison of the absorption maxima (λ_abs), emission maxima (λ_em), fluorescence quantum yields (Φ_F), and fluorescence lifetimes (τ_F).

Table 1: Photophysical Properties of Poly(2,7-fluorene) Derivatives in Chloroform [1]

| Polymer | R Substituent at C-9 | λ_abs (nm) | λ_em (nm) | Φ_F |

| P1 | Dioctyl | 385 | 409 | 0.55 |

| P2 | Dioctyl | 386 | 410 | 0.87 |

| P3 | Dioctyl | 386 | 412 | 0.73 |

| P4 | Diethyl-dicarboxylate | 384 | 408 | 0.61 |

| P5 | Ethyl-carboxylate | 385 | 409 | 0.78 |

| P6 | Methoxyethoxyethyl-carboxylate | 385 | 410 | 0.65 |

Table 2: Photophysical Properties of 2,7-Diarylfluorene Derivatives in Dichloromethane

| Compound | Aryl Substituent | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) |

| 1 | Phenyl | 350 | 400 | 0.85 | 1.14 |

| 2 | 4-Methylphenyl | 352 | 402 | 0.87 | 1.10 |

| 3 | 4-Methoxyphenyl | 355 | 408 | 0.75 | 1.05 |

| 4 | 4-Fluorophenyl | 350 | 400 | 0.80 | 1.12 |

| 5 | 4-(Trifluoromethyl)phenyl | 350 | 400 | 0.50 | 0.80 |

| 6 | 4-Cyanophenyl | 355 | 416 | 0.12 | 0.23 |

| 7 | 2-Thienyl | 360 | 420 | 0.65 | 0.95 |

Table 3: Photophysical Characteristics of a Fluorene-Labeled Deoxyuridine (UFL) in Various Solvents [2]

| Solvent | λ_abs (nm) | λ_em (nm) | Φ_F |

| Dioxane | 370 | 408 | 0.88 |

| Ethyl Acetate | 369 | 409 | 0.90 |

| Tetrahydrofuran | 370 | 412 | 0.85 |

| Dichloromethane | 370 | 414 | 0.82 |

| Acetone | 368 | 415 | 0.78 |

| Acetonitrile | 367 | 416 | 0.75 |

| Isopropanol | 368 | 410 | 0.92 |

| Ethanol | 367 | 412 | 0.89 |

| Methanol | 366 | 414 | 0.85 |

| Ethylene Glycol | 368 | 418 | 0.70 |

| Water | 365 | 425 | 0.50 |

Experimental Protocols

The accurate determination of photophysical parameters is essential for understanding and comparing the performance of fluorescent materials. The following sections provide detailed methodologies for the key experiments cited in this guide.

UV-Visible Absorption and Steady-State Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of the 2,7-di-tert-butylfluorene derivatives.

Methodology:

-

Sample Preparation: Solutions of the compounds are prepared in a spectroscopic grade solvent (e.g., chloroform, dichloromethane, or THF) in a quartz cuvette with a 1 cm path length. The concentration is adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

-

Absorption Spectroscopy: The absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The spectra are typically scanned from 250 nm to 600 nm.

-

Fluorescence Spectroscopy: The fluorescence emission and excitation spectra are recorded on a spectrofluorometer.

-

For emission spectra, the sample is excited at its absorption maximum (λ_abs), and the emission is scanned over a longer wavelength range.

-

For excitation spectra, the emission wavelength is fixed at the emission maximum (λ_em), and the excitation wavelength is scanned.

-

-

Data Analysis: The wavelengths of maximum absorption (λ_abs) and emission (λ_em) are determined from the respective spectra.

Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: A well-characterized fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample is chosen. For blue-emitting fluorene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_F = 0.95) are common standards.

-

Sample and Standard Preparation: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.

-

Measurement:

-

The absorption spectra of all solutions are recorded.

-

The fluorescence spectra of all solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths). The excitation wavelength should be the same for both the sample and the standard.

-

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_F, sample) is calculated using the following equation:

Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φ_F,std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (for dilute solutions, the refractive index of the solvent is used).

-

Fluorescence Lifetime (τ_F) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system is used, which consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD), and timing electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).

-

Sample Preparation: A dilute solution of the sample is prepared to avoid re-absorption and aggregation effects. The sample is excited with the pulsed light source at a high repetition rate.

-

Measurement:

-

The instrument response function (IRF) is first measured by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

The fluorescence decay of the sample is then measured by collecting the arrival times of individual photons relative to the excitation pulse over many cycles.

-

-

Data Analysis: The collected data is used to build a histogram of photon counts versus time. This decay curve is then fitted to a multi-exponential decay model using deconvolution software that takes the IRF into account. The fluorescence lifetime (τ_F) is extracted from the fit.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures described above.

Caption: Workflow for the photophysical characterization of fluorescent molecules.

This diagram outlines the key steps involved in determining the fundamental photophysical properties of 2,7-di-tert-butylfluorene derivatives, from initial sample preparation to the final data analysis for absorption and emission spectra, quantum yield, and fluorescence lifetime.

Caption: Detailed workflow for fluorescence lifetime measurement using TCSPC.

This flowchart provides a step-by-step guide to the Time-Correlated Single Photon Counting (TCSPC) technique, a highly sensitive method for determining the fluorescence lifetimes of molecules. The process begins with sample preparation and concludes with the extraction of the lifetime value from the fitted decay data.

References

Methodological & Application

Application Notes and Protocols for 2,7-Di-tert-butylfluorene in OLED Fabrication

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,7-di-tert-butylfluorene as a key building block in the fabrication of organic light-emitting diodes (OLEDs). Its unique chemical structure offers significant advantages in developing highly efficient and stable emissive and host materials.

Introduction to 2,7-Di-tert-butylfluorene in OLEDs

2,7-Di-tert-butylfluorene is a polycyclic aromatic hydrocarbon that serves as a crucial intermediate in the synthesis of advanced materials for organic electronics.[1][2] The presence of bulky tert-butyl groups on the fluorene core imparts several desirable properties, including enhanced solubility, good film-forming capabilities, and increased thermal stability.[1] These characteristics are critical for the fabrication of robust and high-performance OLED devices.

The fluorene moiety itself provides a rigid and highly fluorescent backbone, and by functionalizing it with tert-butyl groups, issues such as aggregation-induced quenching can be mitigated. This makes 2,7-di-tert-butylfluorene an excellent starting material for creating a wide range of host and emissive materials with tunable electronic properties for efficient OLEDs.[1][3] High purity of this intermediate, typically 98.0% or greater, is vital to ensure optimal device performance and longevity, as impurities can significantly degrade efficiency.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,7-di-tert-butylfluorene is presented in the table below.

| Property | Value | Reference |

| CAS Number | 58775-05-6 | [1][4] |

| Molecular Formula | C₂₁H₂₆ | [1][5] |

| Molecular Weight | 278.43 g/mol | [4] |

| Melting Point | 121-124 °C | [4][6] |

| Appearance | White to off-white powder/crystals | |

| Solubility | Soluble in toluene, hot methanol | [6] |

| Purity | ≥98% | [5] |

Applications in OLED Materials Synthesis

2,7-Di-tert-butylfluorene is not typically used as the active material in OLEDs itself but rather as a precursor for synthesizing more complex functional molecules. Its primary application lies in its role as a rigid core that can be further functionalized at the C9 position and other available sites to create high-performance host and emissive materials.

The tert-butyl groups enhance the amorphous nature of the resulting materials, which is crucial for forming uniform and stable thin films during device fabrication. This morphological stability prevents crystallization, which can lead to device failure.

Performance of OLEDs Incorporating Fluorene Derivatives

The following tables summarize the performance of various OLED devices that utilize host or emissive materials derived from fluorene precursors. This data, compiled from multiple research sources, highlights the high efficiencies achievable with this class of materials.

Table 1: Performance of Yellow Phosphorescent OLEDs with Fluorene-Based Host Materials

| Host Material | Emitter | Device Structure | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE (x, y) | Reference |

| FLU-TPA/PYR | Yellow Phosphor | ITO/HATCN/TAPC/Host:Emitter/TmPyPB/Liq/Al | 21.70 | 13.64 | 7.75 | N/A | [1] |

| MS-OC | PO-01 | ITO/HIL/HTL/Host:Emitter/ETL/EIL/Al | 80.0 | 113.0 | 27.1 | N/A | [3] |

Table 2: Performance of Green Phosphorescent OLEDs with Fluorene-Based Host Materials

| Host Material | Emitter | Device Structure | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE (x, y) at 1000 cd/m² | Reference |

| m-CF-PhCz | Ir(ppy)₂(acac) | ITO/HIL/HTL/Host:Emitter/ETL/EIL/Al | 74.6 | N/A | 20.3 | (0.34, 0.62) | [5] |

Table 3: Performance of Blue Phosphorescent and Fluorescent OLEDs with Fluorene-Based Materials

| Host/Emitter Material | Emitter Type | Device Structure | Max. EQE (%) | Turn-on Voltage (V) | CIE (x, y) | Reference |

| mDCzPF (Host) | PtNON (Blue Phosphor) | ITO/HIL/HTL/mDCzPF:PtNON/ETL/EIL/Al | 18.3 | N/A | N/A | [7] |

| pCzAnN (Emitter) | Fluorescent | ITO/HTL/pCzAnN/ETL/LiF/Al | 6.0 | 3.3 | (0.15, 0.07) |

Experimental Protocols

Synthesis of a Representative Fluorene-Based Host Material

This protocol describes a general synthesis route for a fluorene-based host material starting from a 2,7-dibromofluorene derivative, which is conceptually similar to derivatives of 2,7-di-tert-butylfluorene.

Objective: To synthesize a bipolar host material by attaching donor and acceptor moieties to a fluorene core.

Materials:

-

2,7-dibromo-9,9-dialkylfluorene

-

Carbazole (or other donor moiety)

-

Triazine or Pyrimidine derivative (or other acceptor moiety)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, NaOtBu)

-

Anhydrous solvents (e.g., Toluene, THF, Dioxane)

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Functionalization of the Fluorene Core (Suzuki or Buchwald-Hartwig Coupling):

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2,7-dibromo-9,9-dialkylfluorene (1.0 eq), the boronic acid or ester of the donor/acceptor moiety (1.1 eq per bromine), and a palladium catalyst (0.05 eq) in a suitable anhydrous solvent (e.g., toluene or dioxane).

-

Add an aqueous solution of a base such as K₂CO₃ (2.0 M, 3.0 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add deionized water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-